Dichloronickel;pyridine
Description
"Dichloronickel;pyridine" refers to the coordination compound dichlorotetrakis(pyridine)nickel (CAS 14076-99-4), with the molecular formula C₂₀H₂₀Cl₂N₄Ni. This complex consists of a central nickel(II) ion coordinated by two chloride ions and four pyridine ligands . Pyridine, a weak base and aprotic solvent, donates electron density through its nitrogen atom, stabilizing the nickel center in a square planar or octahedral geometry depending on the synthetic conditions . The compound is notable for its applications in catalysis and materials science, leveraging pyridine’s ability to modulate electronic and steric properties .
Properties
IUPAC Name |
dichloronickel;pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H5N.2ClH.Ni/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIESYLFSGNDAGD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ni]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4Ni | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloronickel;pyridine can be synthesized through the reaction of nickel(II) chloride with pyridine in an appropriate solvent. The reaction typically involves dissolving nickel(II) chloride in a solvent such as ethanol or methanol, followed by the addition of pyridine. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the coordination of pyridine to the nickel center.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, where nickel(II) chloride and pyridine are continuously fed into the reactor, and the product is continuously collected. This method ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions: Dichloronickel;pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: The pyridine ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products:
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel species.
Substitution: Nickel complexes with different ligands.
Scientific Research Applications
Dichloronickel;pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the synthesis of fine chemicals and materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of dichloronickel;pyridine involves the coordination of pyridine ligands to the nickel center, which influences the electronic properties and reactivity of the nickel ion. The compound can interact with various molecular targets, including organic substrates and biomolecules, through coordination and redox reactions. These interactions can lead to catalytic activity, biological effects, and material properties.
Comparison with Similar Compounds
Structural and Ligand-Based Differences
The table below compares dichlorotetrakis(pyridine)nickel with analogous nickel dichloro complexes featuring distinct ligands:
Key Observations :
- Ligand Effects on Solubility: Pyridine’s moderate polarity grants dichlorotetrakis(pyridine)nickel better solubility in organic solvents compared to the hydrophobic tributylphosphine analogue. The aminoethanol-based complex, however, exhibits superior aqueous solubility due to its polar functional groups .
- Electronic Properties: Tributylphosphine, a stronger σ-donor than pyridine, increases electron density at the nickel center, enhancing catalytic activity in reactions like Suzuki-Miyaura couplings. Pyridine’s weaker field strength may favor different reaction pathways .
Substituent Position and Activity
Evidence from dopamine receptor studies highlights the critical role of substituent position on pyridine rings. For example, 2-substituted pyridine derivatives exhibit higher receptor affinity (Ki = 1.96 nM for D3) than 3- or 4-substituted analogues (Ki = 14.1 nM for 4-substituted), emphasizing steric and electronic optimization in ligand design .
Hydrophobicity and ClogP Values
ClogP (calculated partition coefficient) data from suggest pyridine derivatives span a wide hydrophobicity range. Dichlorotetrakis(pyridine)nickel’s ClogP is expected to be lower than tributylphosphine analogues (more hydrophobic) but higher than aminoethanol-based complexes, aligning with solubility trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
